molecular formula C9H11NO3S2 B2678709 Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate CAS No. 677276-99-2

Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate

Cat. No.: B2678709
CAS No.: 677276-99-2
M. Wt: 245.31
InChI Key: VLXSYWHIVQOISU-UHFFFAOYSA-N
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Description

Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methoxycarbothioylamino group and a methyl ester group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The methoxycarbothioylamino group and the methyl ester group are introduced through nucleophilic substitution reactions. These reactions often require specific reagents such as methoxycarbonyl chloride and methylamine, along with catalysts to facilitate the process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and pressures to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Thiol Derivatives: Formed through reduction reactions

    Substituted Thiophenes: Formed through nucleophilic substitution reactions

Scientific Research Applications

Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methoxycarbonylamino)-4-methylthiophene-2-carboxylate
  • Methyl 3-(methoxycarbamoylamino)-4-methylthiophene-2-carboxylate
  • Methyl 3-(methoxycarbothioylamino)-4-ethylthiophene-2-carboxylate

Uniqueness

Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specialized applications.

Properties

IUPAC Name

methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S2/c1-5-4-15-7(8(11)12-2)6(5)10-9(14)13-3/h4H,1-3H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXSYWHIVQOISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=S)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677276-99-2
Record name methyl 3-[(methoxymethanethioyl)amino]-4-methylthiophene-2-carboxylate
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